molecular formula C19H22N4 B5976594 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine

Cat. No.: B5976594
M. Wt: 306.4 g/mol
InChI Key: OPLQXMRMBNUOGQ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with 3,5-dimethyl and 2-phenyl groups, with a piperidine moiety at the 7-position. Its synthesis involves refluxing a precursor with piperidine in ethanol, acting as both a catalyst and nucleophile . Elemental analysis (C: 68.26%, H: 6.54%, N: 5.67%) and spectroscopic data confirm its structure . The piperidine group enhances solubility and may influence bioactivity by modulating interactions with biological targets.

Properties

IUPAC Name

3,5-dimethyl-2-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-14-13-17(22-11-7-4-8-12-22)23-19(20-14)15(2)18(21-23)16-9-5-3-6-10-16/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLQXMRMBNUOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Research Findings

Synthetic Efficiency :

  • Traditional methods (e.g., reflux with piperidine) are reliable but slower compared to microwave-assisted synthesis, which reduces reaction time and improves yields (e.g., compound MK13) .
  • Pd-catalyzed strategies enable modular substitution at the 3,5-positions, critical for tuning electronic properties .

Substituent Effects: Piperidine vs. Hydrazino Groups: The 7-piperidine group in the target compound enhances solubility compared to hydrazino derivatives (), which are more reactive but less stable . Electron-Donating vs. Electron-Withdrawing Groups: 3,5-Dimethyl and phenyl substituents (target compound) provide moderate lipophilicity, while trifluoromethyl groups () increase metabolic stability but may reduce solubility . Aromatic Substitution: 3,5-Dimethoxyphenyl (MK13) enhances electron density for π-π interactions, whereas dimethylphenyl (compound 58) offers steric bulk for selectivity .

Biological Implications: Piperidine-containing derivatives (target compound, ) are prevalent in medicinal chemistry due to their ability to mimic bioactive amines and improve blood-brain barrier penetration . Patent compounds with fused heterocycles (e.g., pyrido[1,2-a]pyrimidinones) demonstrate expanded applications in targeting enzymes and receptors .

Challenges and Contradictions

  • Bioactivity Trade-offs : Trifluoromethyl groups improve stability but may introduce toxicity risks, whereas dimethyl/phenyl groups balance lipophilicity and safety .

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